2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

説明

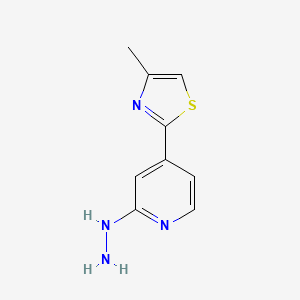

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound featuring a thiazole ring fused with a pyridine moiety and a hydrazine functional group. The hydrazine group enhances its ability to form hydrogen bonds and participate in coordination chemistry, making it a candidate for drug development, especially in targeting enzymes or receptors requiring nitrogen-rich interactions .

特性

分子式 |

C9H10N4S |

|---|---|

分子量 |

206.27 g/mol |

IUPAC名 |

[4-(4-methyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C9H10N4S/c1-6-5-14-9(12-6)7-2-3-11-8(4-7)13-10/h2-5H,10H2,1H3,(H,11,13) |

InChIキー |

ZZKDRDVJAJXDRD-UHFFFAOYSA-N |

正規SMILES |

CC1=CSC(=N1)C2=CC(=NC=C2)NN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-methylthiazole under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of functionalized derivatives .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with nucleic acids also plays a crucial role in its biological effects .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The compound’s uniqueness lies in its pyridine-thiazole-hydrazine triad. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural Analogs and Substituent Effects

| Compound Name | Core Structure | Substituents | Key Differentiators |

|---|---|---|---|

| 2-(2-Chloropyridin-4-yl)-4-methylthiazole | Pyridine-thiazole | Cl (pyridine), CH₃ (thiazole) | Lacks hydrazine; exhibits higher electrophilicity due to Cl |

| 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine | Imidazo-pyridine-thiazole | Hydrazine (thiazole), CH₃ (imidazo) | Expanded aromatic system enhances DNA intercalation potential |

| 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride | Pyridine-thiazole | COOH (thiazole), C₂H₅ (pyridine) | Carboxylic acid group increases solubility but reduces membrane permeability |

| 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole | Pyridine-thiazole | C₆H₅ (thiazole), CH₃ (thiazole) | Phenyl group enhances hydrophobic interactions |

| Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate | Pyridine-oxazole | COOCH₃ (oxazole) | Oxazole ring reduces basicity compared to thiazole |

Structure-Activity Relationship (SAR) Insights

- Hydrazine substituents improve water solubility and metal-chelation capacity, critical for targeting metalloenzymes .

- Methyl groups on the thiazole ring enhance metabolic stability but may reduce binding affinity due to steric effects .

- Chloro or ethoxy groups on aromatic rings increase lipophilicity, favoring blood-brain barrier penetration .

生物活性

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound featuring both hydrazine and thiazole functional groups, with a molecular formula of C9H10N4S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and mechanisms. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its interactions with various enzymes, suggesting potential applications in treating diseases where enzyme activity is a critical factor.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques employed include:

- Molecular Docking : This method helps predict how the compound interacts with target proteins, providing insights into its potential efficacy.

- In Vitro Assays : These assays evaluate the biological activity of the compound against specific enzymes or cancer cell lines.

Comparative Analysis of Related Compounds

The table below summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine ring with hydrazine and thiazole groups | Potential anticancer activity and enzyme inhibition |

| 4-Hydrazinopyridine | Pyridine ring with hydrazine group | Known for its use in organic synthesis |

| 5-Methylthiazole | Thiazole ring with methyl substitution | Exhibits distinct biological activity |

| Pyridine-3-carbohydrazide | Pyridine ring with carbohydrazide moiety | Potentially more effective as an anticancer agent |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in these cells. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of approximately 5 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is beneficial for increasing acetylcholine levels in the brain.

Research Findings

Recent literature reviews have highlighted the importance of heterocyclic compounds like this compound in drug discovery. A significant focus has been placed on their ability to modulate enzyme activities and their roles in various therapeutic areas, including:

- Neurodegenerative Disorders : The compound's AChE inhibitory activity positions it as a candidate for further development in treating Alzheimer's disease.

- Cancer Therapy : The observed cytotoxic effects against cancer cell lines warrant further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。